molecular formula C6H2BrCl2N3 B1526296 7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine CAS No. 1311275-27-0

7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B1526296
CAS No.: 1311275-27-0
M. Wt: 266.91 g/mol
InChI Key: JGTLHNZGTGLLAD-UHFFFAOYSA-N
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Description

7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is a versatile halogenated heterocyclic compound that serves as a critical synthetic intermediate in medicinal chemistry. It is a key scaffold for developing novel therapeutic agents, particularly in areas of high unmet medical need. Its core structure is a 7-deazapurine analogue, which mimics natural purine bases, allowing it to interact with a variety of biological targets . This compound is primarily valued in anticancer research, where halogenated pyrrolopyrimidine analogues have demonstrated potent antiproliferative activity against a diverse range of cancer cell lines, including triple-negative breast cancer (MDA-MB-231), leukemic (MOLM-14), and pancreatic carcinoma cells . The presence of the bromo and chloro substituents at the C7, C2, and C4 positions is crucial for this bioactivity, with studies showing that these halogens significantly influence the compound's mechanism of action and cellular potency . Furthermore, the pyrrolo[2,3-d]pyrimidine scaffold is a subject of intense investigation in antimicrobial research, showing promise for the development of new agents to address the critical global challenge of antimicrobial resistance (AMR) . This product is intended for research purposes as a building block in organic synthesis and for biological screening. It is supplied as a high-purity solid for use in laboratory settings. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2N3/c7-2-1-10-4-3(2)11-6(9)12-5(4)8/h1,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGTLHNZGTGLLAD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=NC(=N2)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine typically involves halogenation reactions of pyrrolopyrimidine derivatives. One common method is the halogenation of 5H-pyrrolo[3,2-d]pyrimidine using bromine and chlorine in the presence of a suitable catalyst under controlled conditions.

Industrial Production Methods: In an industrial setting, the compound is produced through large-scale halogenation reactions. These reactions are carried out in specialized reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.

  • Reduction: Reduction reactions can be used to convert the compound to its reduced forms.

  • Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophiles like ammonia (NH3) and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives depending on the specific conditions.

  • Reduction Products: Reduced forms of the compound.

  • Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine has several scientific research applications:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound is studied for its potential biological activity, including its role in enzyme inhibition.

  • Medicine: It is investigated for its potential therapeutic properties, such as anticancer and antimicrobial activities.

  • Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine exerts its effects involves interactions with specific molecular targets. These interactions can lead to the inhibition of certain enzymes or pathways, resulting in the desired biological or therapeutic effects. The exact mechanism may vary depending on the specific application and context.

Comparison with Similar Compounds

Pyrrolo[3,2-d]pyrimidine vs. Thieno[3,2-d]pyrimidine Scaffolds

Replacing the pyrrole ring in pyrrolopyrimidines with a thiophene moiety (yielding thienopyrimidines) significantly alters cytotoxicity. For example:

Compound Cytotoxicity (CC₅₀, L1210 leukemia cells)
2,4-Dichloro-5H-pyrrolo[3,2-d]pyrimidine 6.0 µM
2,4-Dichlorothieno[3,2-d]pyrimidine 0.32 µM

The pyrrolopyrimidine scaffold demonstrates lower toxicity compared to its thieno analog, making it a more favorable candidate for therapeutic development despite slightly reduced potency .

Substituent Effects on Pyrrolopyrimidine Activity

Halogen Position and Type
  • 4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine : Iodine’s larger atomic radius may increase hydrophobic interactions but could reduce metabolic stability compared to bromine .
N5 Substitutions

N5 hydroxyalkyl modifications (e.g., compound 7, 10, 14) improve metabolic stability and antiproliferative activity. For instance:

Compound (N5 Substituted) EC₅₀ (CCRF-CEM cells)
Parent (2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine) 25 ± 2 µM
N5-Substituted Derivatives Up to 7-fold improvement

This suggests that N5 functionalization is a viable strategy for optimizing pyrrolopyrimidine derivatives .

Structural Isomers and Core Modifications

  • Pyrrolo[2,3-d]pyrimidines : Isomeric shifts (e.g., 5-bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine) may disrupt binding to enzymes like purine nucleoside phosphorylase (PNP) due to altered spatial orientation .

Biological Activity

7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine is a compound characterized by its unique molecular structure and potential biological activities. With a molecular formula of C6_6H2_2BrCl2_2N3_3 and a molecular weight of 266.91 g/mol, this compound has garnered attention for its possible applications in medicinal chemistry, particularly in cancer therapy.

  • CAS Number : 1311275-27-0
  • Molecular Weight : 266.91 g/mol
  • Molecular Formula : C6_6H2_2BrCl2_2N3_3

Biological Activity Overview

Recent studies have highlighted the biological activity of this compound, particularly its role as an inhibitor of various kinases involved in cancer progression. Its structural analogs have been investigated for their efficacy against multiple cancer cell lines.

The compound's mechanism involves interaction with p21-activated kinase 4 (PAK4), a crucial player in cancer cell signaling pathways. Inhibitors targeting PAK4 have shown promise in halting tumor growth and inducing apoptosis in cancer cells.

Case Studies and Experimental Data

  • Inhibition Studies :
    • A series of pyrrolo[3,2-d]pyrimidine derivatives were synthesized to evaluate their inhibitory effects on PAK4. Compounds derived from this scaffold demonstrated significant enzymatic inhibition with IC50_{50} values ranging from 2.7 nM to 20.2 nM against MV4-11 cell lines .
    • Flow cytometry assays indicated that certain derivatives could induce cell cycle arrest at the G0/G1 phase and promote apoptosis through modulation of PAK4 phosphorylation .
  • Cytotoxicity Assessment :
    • In vitro studies revealed that derivatives of this compound exhibited varying degrees of cytotoxicity against different cancer cell lines. For instance, compound 5k showed IC50_{50} values between 40 nM to 204 nM against key targets like EGFR and VEGFR2, comparable to established tyrosine kinase inhibitors .

Table of Biological Activity

CompoundTargetIC50_{50} (nM)Cell Line
5nPAK42.7MV4-11
5oPAK420.2MV4-11
5kEGFR40Various
5kVEGFR2204Various

Mechanistic Insights

The binding interactions of these compounds with PAK4 were supported by molecular docking studies, which revealed hydrogen bonding and hydrophobic interactions as key factors in their inhibitory efficacy . Furthermore, the ability to induce apoptosis was linked to the upregulation of pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 .

Q & A

Q. Key Considerations :

  • Solvent Choice : Polar aprotic solvents (DMF) enhance nucleophilicity in alkylation, while dichloromethane minimizes side reactions in halogenation.
  • Temperature Control : Gradual warming (Method A) prevents exothermic decomposition, whereas room-temperature reactions (Method B) simplify scalability.
  • Purification : Sequential washing (e.g., saturated NaHCO₃, brine) and chromatography (MeOH:CH₂Cl₂ gradients) are critical for >95% purity .

How can computational modeling be integrated into the design of novel derivatives of this compound?

Advanced Research Focus
Quantum chemical calculations (e.g., density functional theory) predict regioselectivity in substitution reactions. For example:

  • Reaction Path Search : Identifies energy barriers for bromine vs. chlorine substitution, guiding solvent and catalyst selection .
  • Electronic Effects : Calculated Fukui indices reveal nucleophilic attack preferences at the 4-position due to electron-withdrawing Cl substituents .

Q. Methodology :

Use software like Gaussian or ORCA for transition-state modeling.

Validate predictions with experimental kinetic studies (e.g., monitoring reaction progress via HPLC).

What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

Basic Research Focus
Core Techniques :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃ (δ 1.2–1.5 ppm) and aromatic protons (δ 7.5–8.5 ppm). The 7-bromo substituent causes deshielding (~0.3 ppm upfield shift) .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 290.89 (calc. 290.90) with isotopic patterns matching Br/Cl .
  • Elemental Analysis : Validate purity (e.g., C 34.10% vs. calc. 34.11%) .

Q. Pitfalls :

  • Solvent Artifacts : DMF residues in NMR spectra mimic impurities; lyophilize samples before analysis.

How can researchers resolve contradictions in reported reactivity patterns of halogen substituents in similar pyrrolo-pyrimidine systems?

Advanced Research Focus
Discrepancies arise from solvent polarity and substituent positioning:

  • Case Study : Methanol promotes SNAr at the 4-Cl position, while DMF favors 7-Br substitution due to enhanced solvation of intermediates .
  • Steric Effects : Ethyl groups at position 5 (as in analog 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine) hinder nucleophilic attack at adjacent positions .

Q. Resolution Strategy :

Conduct competitive reactivity assays under standardized conditions.

Use X-ray crystallography to confirm substitution sites .

What strategies are effective in minimizing byproduct formation during halogenation or substitution reactions?

Q. Basic Research Focus

  • Low-Temperature Halogenation : Slow addition of NBS at 0°C reduces dibromination byproducts .
  • Inert Atmosphere : Prevents oxidation of sensitive intermediates (e.g., pyrrole NH groups) .
  • Catalytic Optimization : Additives like p-TsOH accelerate substitution kinetics, reducing reaction time and side products .

What role does the bromine atom at position 7 play in directing subsequent nucleophilic substitutions?

Advanced Research Focus
The 7-Br acts as a leaving group in Suzuki-Miyaura couplings but deactivates the 2-Cl toward nucleophiles.

  • Electronic Withdrawal : Bromine’s -I effect increases electrophilicity at the 4-Cl position, favoring Pd-catalyzed cross-couplings .
  • Steric Blocking : Bulky Br at position 7 impedes access to the 5-position, as shown in comparative studies with 6-bromo analogs .

How should researchers handle air-sensitive reagents in the synthesis of this compound?

Q. Basic Research Focus

  • Schlenk Techniques : Use flame-dried glassware and N₂/Ar purging for NaH-mediated reactions .
  • Quench Protocol : Terminate reactions with acetic acid to neutralize excess base before workup .

What are the challenges in achieving regioselective modifications at the 2-, 4-, and 7-positions?

Q. Advanced Research Focus

  • Position 2 : Steric hindrance from the fused pyrrole ring necessitates strong bases (e.g., LDA) for deprotonation .
  • Position 4 : Chlorine’s electronegativity enables SNAr with amines, but competing 7-Br substitution requires careful temperature control .
  • Position 7 : Bromine’s polarizability allows for Pd-catalyzed functionalization, but competing C-H activation at position 6 demands directing groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine
Reactant of Route 2
7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.